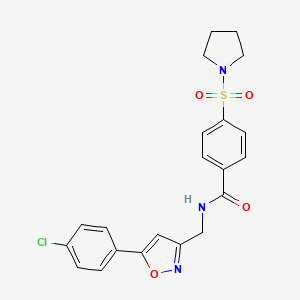![molecular formula C19H17N5OS B2925568 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421512-22-2](/img/structure/B2925568.png)
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N5OS and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the C522 residue of p97 . The p97 protein, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.
Mode of Action
The compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction inhibits the function of p97, leading to changes in the cellular processes that p97 is involved in.
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-19(15-7-8-16-17(13-15)23-26-22-16)21-9-4-11-24-12-10-20-18(24)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQDVRCUTVIRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2925485.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)
![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2925489.png)
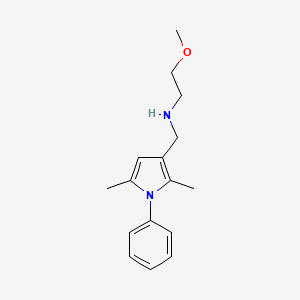
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)
![N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide](/img/structure/B2925494.png)
![N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2925497.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2925498.png)
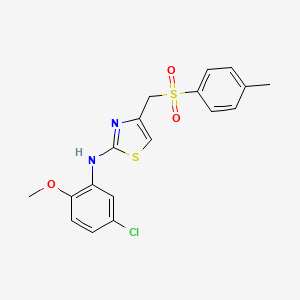

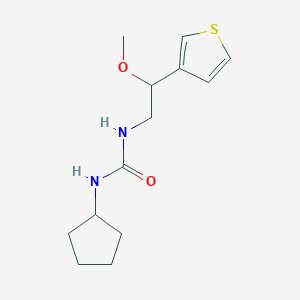
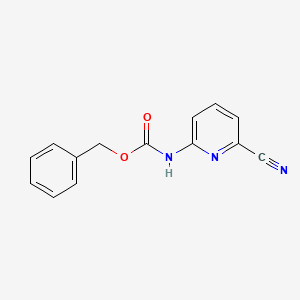
![2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B2925506.png)
